molecular formula C17H27FN2OSi B15233928 4-Fluoro-5-methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine

4-Fluoro-5-methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B15233928
M. Wt: 322.5 g/mol
InChI Key: QEYOHUBBPSKXMV-UHFFFAOYSA-N
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Description

4-Fluoro-5-methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine is a fluorinated heterocyclic compound It is characterized by the presence of a fluorine atom at the 4-position, a methoxy group at the 5-position, and a triisopropylsilyl group at the 1-position of the pyrrolo[2,3-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-5-methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of the pyrrolo[2,3-b]pyridine core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and an appropriate amine.

    Introduction of the fluorine atom: This step often involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Methoxylation: The methoxy group can be introduced using methanol in the presence of a base such as sodium hydride.

    Triisopropylsilylation: The triisopropylsilyl group is typically introduced using triisopropylsilyl chloride (TIPS-Cl) in the presence of a base such as imidazole.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-5-methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a methoxycarbonyl group using oxidizing agents such as potassium permanganate.

    Reduction: The fluorine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of 4-methoxycarbonyl-5-methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine.

    Reduction: Formation of 5-methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine.

    Substitution: Formation of 4-substituted-5-methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine derivatives.

Scientific Research Applications

4-Fluoro-5-methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated heterocycles.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential lead compound for the development of new pharmaceuticals.

    Industry: It is used in the development of advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-5-methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxy group contribute to its binding affinity and selectivity towards certain enzymes and receptors. The triisopropylsilyl group enhances its stability and lipophilicity, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine: Lacks the triisopropylsilyl group, resulting in different chemical and biological properties.

    5-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine:

    4-Fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine: Lacks the methoxy group, influencing its chemical behavior and biological activity.

Uniqueness

4-Fluoro-5-methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine is unique due to the combination of its fluorine, methoxy, and triisopropylsilyl groups. This combination imparts distinct chemical reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H27FN2OSi

Molecular Weight

322.5 g/mol

IUPAC Name

(4-fluoro-5-methoxypyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane

InChI

InChI=1S/C17H27FN2OSi/c1-11(2)22(12(3)4,13(5)6)20-9-8-14-16(18)15(21-7)10-19-17(14)20/h8-13H,1-7H3

InChI Key

QEYOHUBBPSKXMV-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C(=CN=C21)OC)F

Origin of Product

United States

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